3-(cyclopropylmethyl)-6-methyl-3,4-dihydropyrimidin-4-one
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Overview
Description
3-(cyclopropylmethyl)-6-methyl-3,4-dihydropyrimidin-4-one is a heterocyclic compound that features a pyrimidine ring with a cyclopropylmethyl group at the 3-position and a methyl group at the 6-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(cyclopropylmethyl)-6-methyl-3,4-dihydropyrimidin-4-one can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, the reaction of cyclopropylmethylamine with ethyl acetoacetate in the presence of a base such as sodium ethoxide can lead to the formation of the desired pyrimidinone compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors, precise temperature control, and the employment of catalysts to enhance reaction rates.
Chemical Reactions Analysis
Types of Reactions
3-(cyclopropylmethyl)-6-methyl-3,4-dihydropyrimidin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrimidine derivatives.
Reduction: Reduction reactions can convert the compound into dihydropyrimidine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the cyclopropylmethyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be employed under basic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrimidine N-oxides, while reduction can produce tetrahydropyrimidine derivatives.
Scientific Research Applications
3-(cyclopropylmethyl)-6-methyl-3,4-dihydropyrimidin-4-one has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 3-(cyclopropylmethyl)-6-methyl-3,4-dihydropyrimidin-4-one involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its biological effects. For instance, it could act on nucleic acid synthesis pathways, thereby exhibiting antiviral or anticancer activities.
Comparison with Similar Compounds
Similar Compounds
- 3-(cyclopropylmethyl)-6-methylpyrimidin-4-one
- 3-(cyclopropylmethyl)-5-methyl-3,4-dihydropyrimidin-4-one
- 3-(cyclopropylmethyl)-6-ethyl-3,4-dihydropyrimidin-4-one
Uniqueness
3-(cyclopropylmethyl)-6-methyl-3,4-dihydropyrimidin-4-one is unique due to the presence of both a cyclopropylmethyl group and a methyl group on the pyrimidine ring. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
IUPAC Name |
3-(cyclopropylmethyl)-6-methylpyrimidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O/c1-7-4-9(12)11(6-10-7)5-8-2-3-8/h4,6,8H,2-3,5H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WMTQBJVTDSVYTB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)N(C=N1)CC2CC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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